

# Valnemulin and Lincomycin: A Comparative Efficacy Analysis in Swine Infection Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valnemulin Hydrochloride*

Cat. No.: *B560660*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two key antibiotics used in swine medicine, valnemulin and lincomycin, based on available experimental data. Valnemulin, a pleuromutilin antibiotic, and lincomycin, a lincosamide, are both utilized for the control and treatment of various bacterial infections in pigs. This document summarizes their performance in different infection models, presents detailed experimental protocols, and visualizes their mechanisms of action.

## In Vitro Efficacy: A Head-to-Head Comparison

Minimum Inhibitory Concentration (MIC) values are a crucial metric for assessing the intrinsic activity of an antibiotic against a specific pathogen. The following table summarizes the comparative in vitro efficacy of valnemulin and lincomycin against key swine pathogens.

| Pathogen                          | Antibiotic     | Isolate Origin                                | Intracellular MIC ( $\mu\text{g/mL}$ )        | Extracellular MIC ( $\mu\text{g/mL}$ ) | Citation            |
|-----------------------------------|----------------|-----------------------------------------------|-----------------------------------------------|----------------------------------------|---------------------|
| <i>Lawsonia intracellularis</i>   | Valnemulin     | Brazil                                        | $\leq 0.125 - 2$                              | $\leq 0.125 - 2$                       | <a href="#">[1]</a> |
| Lincomycin                        | Brazil         | >128                                          | Not Reported                                  | <a href="#">[1]</a>                    |                     |
| Valnemulin                        | Thailand       | $\leq 0.125 - 1$                              | 0.25 - 8                                      | <a href="#">[1]</a>                    |                     |
| Lincomycin                        | Thailand       | 64 - >128                                     | Not Reported                                  | <a href="#">[1]</a>                    |                     |
| <i>Mycoplasma gallisepticum</i>   | Valnemulin     | Not Specified                                 | <0.008                                        | Not Reported                           | <a href="#">[2]</a> |
| Lincomycin                        | Not Specified  | Relatively high MIC                           | Not Reported                                  | <a href="#">[2]</a>                    |                     |
| <i>Brachyspira hyodysenteriae</i> | Valnemulin     | Czech Republic                                | Continual decrease in susceptibility observed | Not Reported                           | <a href="#">[3]</a> |
| Lincomycin                        | Czech Republic | Continual decrease in susceptibility observed | Not Reported                                  | <a href="#">[3]</a>                    |                     |

## In Vivo Efficacy in Pig Infection Models

Direct comparative in vivo studies between valnemulin and lincomycin are limited. The following sections present data from separate experimental infection models for each antibiotic.

## Valnemulin in Swine Infection Models

Valnemulin has demonstrated efficacy against several important swine diseases, including porcine proliferative enteropathy (ileitis), colitis, and enzootic pneumonia.

### Porcine Proliferative Enteropathy (Ileitis) Challenge Model

- Objective: To evaluate the efficacy of valnemulin in an artificial challenge trial for the control of ileitis caused by *Lawsonia intracellularis*.
- Experimental Protocol:
  - Animals: Pigs were challenged with *L. intracellularis* strain LR189/5/83.
  - Treatment: Valnemulin was administered in-feed at concentrations of 25, 37.5, and 50 ppm, starting 2 days before challenge and continuing for 21 days post-infection.
  - Parameters Measured: Development of gross and microscopic lesions.
- Results:
  - At 50 ppm, valnemulin inhibited the development of gross lesions of ileitis.
  - At 75 ppm and above, no gross or microscopic lesions were observed.[\[4\]](#)

| Treatment Group             | Gross Lesion Inhibition | Microscopic Lesion Inhibition | Citation            |
|-----------------------------|-------------------------|-------------------------------|---------------------|
| Valnemulin (50 ppm)         | Yes                     | Not specified                 | <a href="#">[4]</a> |
| Valnemulin ( $\geq 75$ ppm) | Yes                     | Yes                           | <a href="#">[4]</a> |

#### Enzootic Pneumonia (*Mycoplasma hyopneumoniae*) Field Study

- Objective: To evaluate the effect of different drug protocols, including valnemulin, on the control of enzootic pneumonia in a commercial swine production setting.
- Experimental Protocol:
  - Animals: 32 pregnant sows and their litters were followed from birth to slaughter.
  - Treatment Groups:
    - Group 2 (G2): Received a strategic treatment with a therapeutic dose of valnemulin at the beginning of the finishing phase (64 to 78 days of age).

- Other groups: Received different protocols involving tilmicosin and tulathromycin.
- Parameters Measured: Performance data (body weight), mortality, and bacterial load in the lung at slaughter (qPCR).
- Results:
  - The group treated with valnemulin (G2) showed increased performance results, lower mortality, and a low bacterial load in the lungs compared to other treatment groups.[5][6]

| Treatment Group                         | Performance Results | Mortality | Lung Bacterial Load | Citation |
|-----------------------------------------|---------------------|-----------|---------------------|----------|
| Valnemulin (strategic therapeutic dose) | Increased           | Lower     | Low                 | [5][6]   |

## Lincomycin in Swine Infection Models

Lincomycin has been extensively studied for its efficacy in controlling enteric diseases such as porcine proliferative enteropathy and swine dysentery.

### Porcine Proliferative Enteropathy (Ileitis) Challenge Model

- Objective: To evaluate the efficacy of lincomycin-medicated feed for the control of PPE.
- Experimental Protocol:
  - Animals: 312 commercial cross-bred pigs at two sites.
  - Infection: Oral inoculation with *Lawsonia intracellularis* in the form of porcine intestinal mucosal homogenate on two consecutive days.
  - Treatment: Lincomycin administered in feed at 44 ppm or 110 ppm for 21 consecutive days after the appearance of clinical signs.
  - Parameters Measured: Incidence of diarrhea, clinical impression scores, average daily gain (ADG), feed conversion efficiency (FCE), and mortality.

- Results:

- Both doses of lincomycin were effective in controlling clinical signs of PPE.
- The 110 ppm dose also reduced mortality associated with PPE.[\[7\]](#)

| Treatment Group      | Incidence of Diarrhea | ADG & FCE           | Mortality                | Citation            |
|----------------------|-----------------------|---------------------|--------------------------|---------------------|
| Lincomycin (44 ppm)  | Lower than control    | Better than control | No significant reduction | <a href="#">[7]</a> |
| Lincomycin (110 ppm) | Lower than control    | Better than control | Lower than control       | <a href="#">[7]</a> |

#### Swine Dysentery Therapeutic Model

- Objective: To determine the therapeutic effect of various water medications on swine dysentery.
- Experimental Protocol:
  - Animals: 223 pigs.
  - Infection: Carrier pigs were mixed with test animals to establish the disease.
  - Treatment: Lincomycin (22 mg/liter) in drinking water for seven days. Other groups included spectinomycin alone, a combination of lincomycin and spectinomycin, and sodium arsanilate.
  - Parameters Measured: Survival rate, incidence of dysenteric days, and gross lesions.
- Results:
  - Pigs treated with the lincomycin-spectinomycin combination had a higher survival rate, a lower incidence of dysenteric days, and fewer gross lesions than pigs treated with lincomycin alone or the infected controls.[\[8\]](#)

| Treatment Group                          | Survival Rate    | Incidence of Dysenteric Days | Gross Lesions   | Citation |
|------------------------------------------|------------------|------------------------------|-----------------|----------|
| Lincomycin (22 mg/L)                     | Lower than combo | Higher than combo            | More than combo | [8]      |
| Lincomycin-Spectinomycin (66 mg/L combo) | Higher           | Lower                        | Fewer           | [8]      |

## Mechanism of Action: Targeting the Bacterial Ribosome

Both valnemulin and lincomycin inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. However, their precise binding sites and mechanisms of action differ.



[Click to download full resolution via product page](#)

Caption: Mechanism of action of Valnemulin and Lincomycin on the bacterial ribosome.

## Experimental Workflow: In Vivo Challenge Model

The following diagram illustrates a general workflow for an in vivo swine infection challenge model, as described in the cited studies for evaluating antibiotic efficacy.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for an in vivo swine infection model.

## Conclusion

Based on the available data, both valnemulin and lincomycin are effective tools for managing bacterial infections in swine. In vitro data suggests that valnemulin may have a lower MIC against certain pathogens like *Lawsonia intracellularis* compared to lincomycin. However, in vivo efficacy is influenced by various factors including pharmacokinetics, the specific disease model, and the dosage regimen.

For porcine proliferative enteropathy, both drugs have demonstrated clinical efficacy, with lincomycin showing a dose-dependent effect on mortality reduction. In the case of swine dysentery, a combination of lincomycin and spectinomycin appeared more effective than lincomycin alone. Valnemulin has shown promise in controlling enzootic pneumonia, with positive impacts on performance and mortality.

The choice between valnemulin and lincomycin should be guided by the specific pathogen, antimicrobial susceptibility testing, and the clinical presentation of the disease in the herd. Further head-to-head in vivo comparative studies are warranted to provide a more definitive comparison of their clinical efficacy in various swine infection models.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isolation and in vitro antimicrobial susceptibility of porcine *Lawsonia intracellularis* from Brazil and Thailand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro and in vivo comparisons of valnemulin, tiamulin, tylosin, enrofloxacin, and lincomycin/spectinomycin against *Mycoplasma gallisepticum* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. thepigsite.com [thepigsite.com]
- 5. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control *Mycoplasma hyopneumoniae* Infection in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic Strategies with Valnemulin, Tilmicosin, and Tulathromycin to Control *Mycoplasma hyopneumoniae* Infection in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. experts.umn.edu [experts.umn.edu]
- 8. Therapeutic Effect of Lincomycin and Spectinomycin Water Medication on Swine Dysentery - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Valnemulin and Lincomycin: A Comparative Efficacy Analysis in Swine Infection Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560660#comparative-efficacy-of-valnemulin-and-lincomycin-in-pig-infection-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)